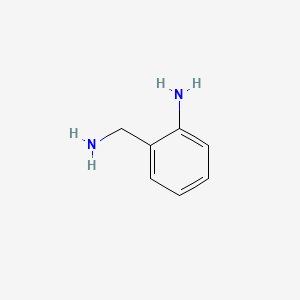

2-(Aminomethyl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYKJPMUUJXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276644 | |

| Record name | 2-(Aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-69-4 | |

| Record name | 2-(Aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Early Studies

The study of 2-(aminomethyl)aniline is intrinsically linked to the broader history of its parent compound, aniline (B41778). Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.org Its structure and chemical properties were further elucidated throughout the 19th century, with notable contributions such as Nikolay Zinin's 1842 synthesis from nitrobenzene. wikipedia.org

While the precise first synthesis of this compound is not widely documented in seminal historical texts, its preparation generally follows established synthetic methodologies for aromatic amines and benzylamines that were developed over the course of the 20th century. Common laboratory and industrial synthesis routes include the reduction of 2-nitrobenzylamine or the amination of 2-chlorobenzylamine. Early studies of this compound and its derivatives were primarily academic, focusing on its reactivity and the fundamental properties of its dual amine functionalities. These foundational investigations paved the way for its later application as a versatile precursor in more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4403-69-4 | nih.gov |

| Molecular Formula | C7H10N2 | nih.gov |

| Molecular Weight | 122.17 g/mol | nih.gov |

| Melting Point | 58-61 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Aminobenzylamine, (2-Aminophenyl)methanamine | chemicalbook.comsigmaaldrich.com |

Significance in Organic and Coordination Chemistry

The importance of 2-(aminomethyl)aniline stems from its bifunctional nature, which allows it to serve as a key building block for a wide array of molecular structures.

In organic synthesis , it is a highly valued precursor for the construction of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.net The ortho-disposed amino and aminomethyl groups are perfectly positioned to undergo cyclization reactions with various electrophiles. For instance, it is used in the synthesis of quinazolines, benzodiazepines, and benzimidazoles. chemicalbook.comresearchgate.netrsc.org The reaction of this compound with aldehydes or ketones readily forms Schiff bases, which can be further cyclized or used as intermediates. edu.krdnanobioletters.com

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Synthetic Application | Reference |

|---|---|---|

| Quinazolines | Used in the synthesis of quinazoline compounds, which exhibit a variety of pharmacological activities. | rsc.org |

| Benzodiazepines | A precursor for the synthesis of alkyl 5H-1,4-benzodiazepine-3-carboxylates. | sigmaaldrich.com |

| Benzimidazoles | Serves as a backbone for various benzimidazole derivatives with a wide range of biological activities. | researchgate.net |

| Tetrahydropyrroloquinazolinones | Participates in three-component cyclization reactions to afford these complex heterocyclic structures. | chemicalbook.com |

In coordination chemistry , this compound functions as an excellent bidentate ligand. nih.govpurdue.edu The two nitrogen atoms can chelate to a single metal center, forming a stable five-membered ring. purdue.edu This chelating ability is fundamental to the formation of a vast number of metal complexes. dntb.gov.ua Schiff bases derived from the condensation of this compound with salicylaldehydes or other carbonyl compounds are particularly important as they form versatile polydentate ligands capable of coordinating with a wide range of transition metals, including copper, nickel, cobalt, and zinc. ajol.infoajgreenchem.com These metal complexes are investigated for their catalytic activity, magnetic properties, and potential biological applications. ajgreenchem.com

Current Research Landscape and Future Directions

Direct Synthesis Approaches

Direct synthesis approaches focus on either building the molecule from precursors that already contain the core structure or reacting this compound to create new derivatives selectively.

The presence of two distinct amine functionalities in this compound allows for selective reactions to yield a range of derivatives. The benzylic primary amine is generally more nucleophilic than the aromatic primary amine, allowing for chemoselective transformations under controlled conditions.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for labeling primary and secondary amines. wikipedia.org The reaction involves the nucleophilic attack of the amine group on the sulfonyl chloride, forming a stable and highly fluorescent sulfonamide adduct. wikipedia.org This derivatization is valuable for enhancing detection in analytical techniques like HPLC and for quantifying amino acids and other biogenic amines. nih.govresearchgate.net

The reaction with this compound can potentially occur at either the aliphatic or the aromatic amine. Due to the higher basicity and nucleophilicity of the aliphatic amine, it is expected to react preferentially. The general reaction is typically carried out in a buffered aqueous solution, such as a sodium carbonate-bicarbonate buffer, to maintain an alkaline pH which facilitates the reaction and neutralizes the HCl byproduct. nih.govresearchgate.net

General Reaction Conditions for Dansylation:

| Parameter | Condition |

|---|---|

| Reagent | Dansyl Chloride (DNS-Cl) |

| Substrate | Primary or Secondary Amine |

| Solvent | Acetonitrile / Aqueous Buffer |

| pH | ~9.8 (Sodium Carbonate-Bicarbonate Buffer) |

| Temperature | Room Temperature (e.g., 25 °C) |

This table presents typical conditions for the derivatization of amines using dansyl chloride, which are applicable to this compound.

The resulting dansylated product exhibits blue or blue-green fluorescence, which is a key feature for its analytical applications. wikipedia.org The process is robust and allows for the retention of otherwise polar molecules like diamines on reverse-phase chromatography columns. nih.gov

The condensation of this compound with carbonyl compounds such as aldehydes and ketones is a direct method for synthesizing heterocyclic systems. researchgate.net This reaction takes advantage of the compound's structure as an ortho-diaminobenzene derivative, where the two amine groups are positioned to readily form cyclic structures.

A significant application is the one-pot synthesis of 1,2,3,4-tetrahydroquinazolines. researchgate.net This cyclocondensation reaction proceeds by reacting this compound with a variety of aldehydes and ketones. The reaction can be performed under catalyst-free conditions and even in water, making it an environmentally benign process. researchgate.net The initial step is the formation of an imine between the more nucleophilic aminomethyl group and the carbonyl compound, followed by an intramolecular cyclization involving the aromatic amine.

This methodology is analogous to the well-established synthesis of 1,5-benzodiazepines, which involves the condensation of o-phenylenediamines with ketones, often facilitated by an acid catalyst. nih.govijtsrd.com In the case of this compound, the product is a six-membered tetrahydroquinazoline ring rather than a seven-membered benzodiazepine ring.

Examples of Heterocycle Formation from this compound:

| Carbonyl Compound | Product Class | Reaction Type |

|---|---|---|

| Various Aldehydes | 2-substituted-1,2,3,4-tetrahydroquinazolines | Cyclocondensation |

This table illustrates the types of heterocyclic products that can be formed from the reaction of this compound with different carbonyl compounds. researchgate.net

Hexafluoroacetone (HFA) is a highly electrophilic ketone that readily reacts with primary amines. researchgate.net It is often used as a protecting and activating reagent for amino acids. researchgate.net The reaction of a primary amine, such as one of the amino groups in this compound, with hexafluoroacetone typically yields a stable 2,2-bis(trifluoromethyl)oxazolidin-5-one derivative. researchgate.net

This reaction proceeds through the formation of a hemiaminal, which then undergoes cyclization. The resulting heterocyclic adduct effectively protects the amino group and can activate an adjacent carboxyl group for further reactions, such as amide bond formation. researchgate.net Given the structure of this compound, reaction with HFA would likely lead to the formation of a heterocyclic system involving one or both of the amine functionalities, depending on the stoichiometry and reaction conditions. The high reactivity of HFA is driven by the strong electron-withdrawing nature of the two trifluoromethyl groups.

The synthesis of aminomethyl-substituted anilines can be approached through reactions involving simpler aromatic amines and formaldehyde. A well-documented industrial process is the acid-catalyzed reaction of aniline with formaldehyde to produce 4,4′-methylene diphenyl diamine (4,4′-MDA). mdpi.com This reaction proceeds through several intermediates, including the formation of an N-hydroxymethyl aniline, which then reacts with another aniline molecule. mdpi.com

While this specific reaction leads to a bridged diphenylamine structure, the underlying chemistry of reacting an aromatic amine with formaldehyde is relevant. To synthesize this compound, a different strategy is required, typically involving the reduction of an intermediate. One conceptual pathway could involve the controlled reaction of a protected o-substituted aniline with formaldehyde, followed by deprotection and reduction. Another route involves the Vilsmeier-Haack type formylation of aromatic amines, which introduces an aldehyde group that can be subsequently converted to an aminomethyl group via reductive amination. nih.gov

The reaction between aromatic amines and formaldehyde is complex, and the distribution of products is influenced by the reaction conditions and the substitution pattern on the aromatic ring. researchgate.net

Selective Reactions of this compound Precursors

Catalytic Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of complex molecules. For this compound and its derivatives, catalytic approaches can be employed for their construction. For instance, the catalytic reduction of 2-aminobenzonitrile or 2-nitrobenzylamine provides direct pathways to this compound.

Another relevant catalytic process is the aminomethylation of aromatic compounds. For example, an effective method has been developed for the synthesis of acyclic aniline derivatives through the aminomethylation of aminobenzamides using bis(N,N-dimethylamino)methane in the presence of catalysts like NiCl₂·6H₂O and SmCl₃·6H₂O. researchgate.net Although this example illustrates the aminomethylation of a different substrate, it highlights the use of catalysts to facilitate the introduction of an aminomethyl fragment.

Furthermore, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines, demonstrating the power of catalysis in synthesizing specific amine structures. nih.gov The development of specific catalytic systems for the direct synthesis of this compound from readily available starting materials is an area of ongoing research interest.

Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful tool for the construction of complex organic molecules, and the synthesis of quinazolines is no exception. Catalysts based on copper, palladium, silver, and ruthenium have been effectively utilized in cyclization and coupling reactions to form the quinazoline ring system.

Copper-Catalyzed Domino Coupling-Cyclization Reactions

Copper-catalyzed domino reactions provide an efficient pathway for the synthesis of quinazolinone derivatives, which are structurally related to oxidized forms of this compound cyclization products. These reactions often proceed through a sequence of bond-forming events in a single pot, offering high atom economy and operational simplicity.

One notable example involves the copper-catalyzed domino synthesis of quinazolinones from 2-halobenzamides and (aryl)methanamines. This approach utilizes economical and readily available starting materials with air serving as a green oxidant. The reaction proceeds via a sequential Ullmann-type coupling followed by an aerobic oxidative C-H amidation to construct the N-heterocyclic framework.

Another relevant copper-catalyzed domino sequence leads to the formation of pyrido-fused quinazolinones from 2′-haloacetophenones and 2-aminopyridines. In this transformation, Cu(OAc)₂ has been identified as a highly effective catalyst, with the reaction conditions optimized to proceed in DMSO with NaOAc as the base under an oxygen atmosphere. nih.gov The reaction demonstrates the versatility of copper catalysis in facilitating complex transformations leading to fused quinazolinone systems.

| Catalyst | Reactants | Oxidant | Key Transformation | Ref. |

| Copper | 2-halobenzamides, (aryl)methanamines | Air | Ullmann-type coupling, Aerobic oxidative C-H amidation | rsc.org |

| Cu(OAc)₂ | 2′-haloacetophenones, 2-aminopyridines | Oxygen | Domino sequential transformation | nih.gov |

Palladium Acetate Catalysis in Oxidative Cyclization

Palladium acetate is a versatile catalyst for a variety of organic transformations, including oxidative cyclization reactions to form heterocyclic compounds. A significant application in the synthesis of quinazolines involves the palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides. rsc.org This one-pot, one-step process proceeds through an aminocarbonylation–condensation–oxidation sequence to yield the desired quinazoline products in moderate to good yields. rsc.org Notably, dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant in this transformation. rsc.org

The cascade reaction involves several steps: alcohol oxidation to an aldehyde, nitro group reduction, condensation, and dehydrogenation, all facilitated by the palladium catalyst without the need for external reducing or oxidizing agents. nih.gov This methodology has been successfully applied to a range of o-nitrobenzamides and alcohols, demonstrating its broad utility in synthesizing 2-substituted quinazolin-4(3H)-ones. nih.gov

| Catalyst | Reactants | Oxidant/Solvent | Key Transformation | Ref. |

| Palladium Acetate | 2-aminobenzylamine, Aryl bromides | DMSO | Carbonylative coupling, Condensation, Oxidation | rsc.org |

| Pd(dppf)Cl₂ | o-nitrobenzamides, Alcohols | Not required (Hydrogen transfer) | Alcohol oxidation, Nitro reduction, Condensation, Dehydrogenation | nih.gov |

Silver Catalyst Applications

Silver catalysts, often valued for their unique reactivity, have found applications in the synthesis of complex heterocyclic systems, including those containing the quinazoline moiety. An example of this is the silver(I)-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. nih.gov This reaction leads to the formation of isoquinoline and quinazoline-fused 1,2,3-triazoles through a condensation and amination cyclization cascade. nih.gov The process involves the formation of three new C-N bonds in a single operation, where the -NH group of the triazole ring acts as a nucleophile to form the quinazoline skeleton. nih.gov

This silver-catalyzed approach is operationally simple and accommodates a variety of functional groups, providing access to novel pentacyclic fused 1,2,3-triazoles in good to excellent yields. nih.gov

| Catalyst | Reactants | Key Transformation | Product | Ref. |

| AgNO₃ | Amino-NH-1,2,3-triazoles, 2-Alkynylbenzaldehydes | Condensation, Amination cyclization cascade | Isoquinoline and quinazoline-fused 1,2,3-triazoles | nih.gov |

Ruthenium-Catalyzed Decarboxylation in Imine Formation

Ruthenium catalysts have been employed in novel synthetic strategies, including those involving decarboxylation. While not a direct ruthenium-catalyzed decarboxylation to form an imine for quinazoline synthesis, a related visible-light-mediated metal-free method highlights the utility of decarboxylation in this context. Quinazoline compounds have been synthesized from the condensation of α-keto acids and 2-aminobenzylamine, followed by decarboxylation under blue LED irradiation at room temperature. rsc.org This process avoids the need for transition metal catalysts, additives, and harsh conditions, using the α-keto acid as an acyl source for a simple and environmentally friendly decarboxylative condensation. rsc.org

In the realm of ruthenium catalysis, studies on the aerobic oxidative decarboxylation of amino acids have been conducted. rsc.org For instance, the Ru(OH)x/γ-Al₂O₃ catalyst has been shown to be active for the oxidative decarboxylation of various amino acids, primarily yielding nitriles. rsc.org While this does not directly form a quinazoline, it demonstrates the potential of ruthenium catalysts to effect decarboxylation of amino acid derivatives, a key step in the aforementioned visible-light-mediated synthesis.

| Catalyst/Method | Reactants | Key Transformation | Product | Ref. |

| Blue LED (Metal-free) | α-Keto acids, 2-Aminobenzylamine | Condensation, Decarboxylation | Quinazolines | rsc.org |

| Ru(OH)x/γ-Al₂O₃ | Amino acids | Aerobic oxidative decarboxylation | Nitriles | rsc.org |

Metal-Free Catalysis

In addition to metal-catalyzed methods, metal-free catalytic systems, particularly those employing Brønsted acids, have emerged as a valuable and environmentally benign alternative for the synthesis of heterocyclic compounds.

Brønsted Acid-Mediated Reactions

Brønsted acids can effectively catalyze the synthesis of quinazolines under mild conditions. A notable example is the use of salicylic acid as a catalyst for the oxidative dehydrogenation of benzylamines, leading to the formation of 2-substituted quinazolines from o-aminobenzylamines. nih.gov This metal-free system operates under an oxygen atmosphere and provides a practical route to N-containing heterocycles. nih.gov The reaction tolerates a range of functional groups on the benzylamine substrate, affording the corresponding quinazoline products in moderate to good yields. nih.gov

This methodology highlights the potential of simple organic molecules to catalyze complex transformations that are often the domain of transition metal catalysts, offering a greener and more sustainable approach to the synthesis of these important heterocyclic scaffolds.

| Catalyst | Reactants | Oxidant | Key Transformation | Ref. |

| Salicylic Acid | o-Aminobenzylamines, Benzylamines | Oxygen | Oxidative dehydrogenation | nih.gov |

Green Chemistry Approaches in Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbeilstein-journals.org This technology aligns with the principles of green chemistry by improving energy efficiency. beilstein-journals.org

In the context of synthesizing heterocyclic structures related to this compound, microwave irradiation has been successfully employed. For instance, a facile and efficient method for synthesizing substituted quinazolines involves the reaction of 2-aminobenzophenones and benzaldehydes under neat microwave irradiation. nih.gov This protocol uses in situ-generated gaseous ammonia from hexamethyldisilazane (HMDS), achieving high yields in a very short time (0.5 hours). nih.gov The rapid, one-pot, and green nature of microwave heating provides a significant advantage for producing potentially bioactive compounds in high yields. nih.gov The application of microwaves can significantly reduce reaction times, a key benefit in multi-step syntheses. beilstein-journals.org

Aqueous Media and Solvent-Free Conditions

Performing organic reactions in aqueous media or under solvent-free ("neat") conditions is a cornerstone of green chemistry, as it reduces or eliminates the use of volatile organic compounds (VOCs).

A notable example is the synthesis of quinazolines via an elemental sulfur-mediated oxidative condensation of nitriles and 2-(aminomethyl)anilines. researchgate.net This reaction is conducted under metal- and solvent-free conditions, tolerating a wide range of functional groups and providing the corresponding products in good yields (56%-91%). researchgate.net The ability to perform this reaction on a gram scale underscores its practical utility. researchgate.net Similarly, solvent-free syntheses of aniline-based triarylmethanes have been developed using a Brønsted acidic ionic liquid as a catalyst, demonstrating the feasibility of complex bond formations without a traditional solvent. nih.gov The development of such protocols is crucial for minimizing waste and environmental impact in chemical manufacturing. researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. These characteristics make it an attractive platform for implementing green chemistry principles.

While specific, detailed examples of flow chemistry applications starting directly from this compound are not extensively documented in the provided literature, the synthesis of related heterocyclic compounds like quinazolines is well-suited for this technology. The transition from batch to continuous flow processes for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a growing trend in the pharmaceutical industry. The precise control over reaction parameters (temperature, pressure, reaction time) in a flow reactor can lead to higher yields, improved purity, and a safer process, especially for highly exothermic or potentially hazardous reactions. The principles demonstrated in the batch synthesis of quinazolines, such as those mediated by elemental sulfur, could potentially be adapted to a continuous flow setup to further enhance efficiency and safety. researchgate.net

High Atom Efficiency Protocols

Atom efficiency (or atom economy) is a fundamental concept in green chemistry that measures the amount of starting materials that end up in the final product. Syntheses with high atom efficiency are designed to maximize the incorporation of all reactant atoms into the desired product, thereby minimizing waste.

Many modern synthetic routes involving this compound derivatives are designed with high atom efficiency in mind. For example, acceptorless dehydrogenative coupling (ADC) reactions provide an excellent strategy for building molecular complexity with high atom economy. organic-chemistry.org An iridium-catalyzed ADC reaction of 2-aminoarylmethanols and amides or nitriles produces various quinazolines in excellent yields, with hydrogen gas often being the only byproduct. organic-chemistry.org

Similarly, the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles is described as a highly atom-efficient synthesis of 2-substituted quinazolines, using air as the oxidant and producing water as the main byproduct. rsc.org The metal-free oxidative condensation of o-aminobenzylamines and benzylamines, catalyzed by salicylic acid, also boasts excellent atom economy and a favorable environmental factor (E-factor). nih.gov These protocols, which avoid the use of stoichiometric reagents that are not incorporated into the final product, represent a significant step towards more sustainable chemical synthesis. nih.gov

Applications in Heterocyclic Synthesis

Pyridine (B92270) Derivatives2-(Aminomethyl)aniline is a valuable precursor for the synthesis of fused pyridine ring systems.

Pyrido[1,2-a]quinazoline DerivativesThe reaction of this compound with 1,5-diketones results in a double cyclization to produce pyrido[1,2-a]quinazoline derivatives.mdpi.comThe reaction pathway involves the formation of both pyridine and pyrimidine (B1678525) rings in a single synthetic sequence.mdpi.com

Table 2: Synthesis of Pyrido[1,2-a]quinazolines from this compound and 1,5-Diketones

| 1,5-Diketone Reactant | Resulting Product Structure | Reference |

| Pentane-1,5-dione | 1,2,3,4,6,11-Hexahydropyrido[1,2-a]quinazoline | mdpi.com |

| 1,5-Diphenylpentane-1,5-dione | 2,4-Diphenyl-1,2,3,4,6,11-hexahydropyrido[1,2-a]quinazoline | mdpi.com |

| 2-Phenyl-1,5-diketone | Mixture of regioisomeric pyrido[1,2-a]quinazolines | mdpi.com |

Derivatization Strategies for Analytical and Material Applications

Analytical Derivatization

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), chemical derivatization is a crucial technique to improve the sensitivity, selectivity, and chromatographic behavior of analytes. acs.orgrsc.org The aminomethyl-aniline scaffold is central to several reagents designed for these purposes.

A significant challenge in LC-MS/MS is the poor ionization efficiency of certain classes of molecules, which limits detection sensitivity. acs.org Derivatization reagents can introduce a permanently charged or readily ionizable moiety into the target analyte's structure, drastically improving its response in the mass spectrometer.

Several reagents based on the aminomethyl-aniline structure have been developed to enhance the detection of carboxylic acids, such as eicosanoids and fatty acids. One such reagent is N-(4-aminomethylphenyl)pyridinium (AMPP), a derivative of the structural isomer 4-(aminomethyl)aniline. researchgate.net By coupling AMPP to the carboxylic acid group of an analyte, a permanently cationic pyridinium (B92312) group is introduced. This strategy was shown to improve the detection sensitivity for eicosanoids by 10- to 20-fold compared to the analysis of the underivatized molecules in negative ion mode. researchgate.net Similarly, another aniline-based derivative, N-(4-(aminomethyl)benzyl)aniline (4-AMBA), was used to label short-chain fatty acids (SCFAs), leading to a sensitivity enhancement of up to three orders of magnitude. sigmaaldrich.com A study utilizing 4-(aminomethyl)-N,N-dimethylaniline (4-AND) reagents for the quantification of gut microbiome metabolites reported an impressive 1500-fold increase in detection sensitivity compared to underivatized molecules. researchgate.net

The primary mechanism for this enhancement is the introduction of a group that is efficiently ionized in the ESI source, converting analytes that are typically analyzed in the less sensitive negative ion mode into derivatives that can be detected with high sensitivity in the positive ion mode. researchgate.netresearchgate.net

Table 1: Derivatization Reagents Based on Aminomethyl-Aniline Scaffolds for Enhanced LC-MS/MS Sensitivity

Charge reversal derivatization is a specific strategy used to enhance detection in mass spectrometry, particularly for acidic molecules that naturally form anions. researchgate.netresearchgate.net Many biologically important molecules, such as fatty acids and prostaglandins, contain carboxylic acid groups, which are typically analyzed in negative ion mode ESI-MS. researchgate.net By derivatizing these acidic analytes with a reagent containing a permanently positive charge, their polarity is reversed. This allows for their detection as cations in the more sensitive positive ion mode. researchgate.netresearchgate.net

The reagent N-(4-aminomethylphenyl)pyridinium (AMPP) is a prime example of a charge-reversal agent. researchgate.net It reacts with carboxylic acids to form a stable amide bond, attaching a cationic pyridinium tag to the analyte. researchgate.netresearchgate.net This conversion from an analyte that forms anions to one that exists as a cation significantly enhances ionization efficiency and signal response in the mass spectrometer. researchgate.net This method not only boosts sensitivity but also can improve chromatographic separation and reduce matrix effects. researchgate.net The use of AMPP, an isomer of 2-(aminomethyl)aniline, demonstrates the utility of this chemical class in advanced analytical methodologies. researchgate.net

For accurate quantification in mass spectrometry, stable isotope-labeled internal standards are the gold standard. Chemical isotope derivatization is a powerful technique that incorporates a stable isotope tag into the analyte, allowing for precise quantification relative to an internal standard labeled with a different isotope. sigmaaldrich.comresearchgate.net

Researchers have designed and synthesized paired isotopic labeling reagents based on the aminomethyl-aniline framework. For instance, N-(4-(aminomethyl)benzyl)aniline (4-AMBA) and its deuterated (d5) analogue, 4-AMBA-d5, were created to quantify short-chain fatty acids (SCFAs). sigmaaldrich.com In this method, the sample is derivatized with the light version of the reagent (e.g., 4-AMBA), while the analytical standards are derivatized with the heavy, isotope-labeled version (e.g., 4-AMBA-d5). sigmaaldrich.com The two are then mixed and analyzed together by LC-MS/MS. Because the light and heavy derivatives are chemically identical, they co-elute and experience the same ionization efficiency, minimizing analytical variability. sigmaaldrich.com The ratio of their signals in the mass spectrometer allows for highly accurate quantification. sigmaaldrich.com

Another example involves the use of 4-(aminomethyl)-N,N-dimethylaniline-d0 and its d6 counterpart for quantifying 37 different gut microbiome metabolites. researchgate.net This chemical isotope derivatization strategy was found to be comparable in accuracy to traditional stable isotope labeled internal standard methods. researchgate.net

Table 2: Isotopic Derivatization Reagents Based on Aminomethyl-Aniline Scaffolds

Polymer and Material Science Applications

The unique structure of this compound, also known as o-aminobenzylamine (ABA), allows it to be used as a monomer in the synthesis of functional polymers. Its ability to undergo polymerization through the aromatic amine, while retaining a reactive primary aliphatic amine on a side chain, is key to its utility in creating advanced materials.

Polyaniline (PANI) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. rroij.comscirp.org However, its applications can be limited by poor processability. rroij.com Copolymerization of aniline (B41778) with substituted aniline derivatives is a common strategy to modify the polymer's properties. rroij.comdntb.gov.ua

The electrochemical copolymerization of this compound (o-aminobenzylamine) with aniline has been successfully demonstrated. researchgate.netresearchgate.net This process yields a copolymer that incorporates the this compound unit, providing pendant primary amino groups along the polymer backbone. researchgate.net These aliphatic amine groups are available for subsequent chemical derivatization reactions under mild conditions. researchgate.net

Research shows that when the monomer feed solution contains a high ratio of this compound to aniline (from 90:10 to 75:25), the resulting copolymer has a stoichiometry of approximately 1:1. researchgate.netuwaterloo.ca A significant finding is that this copolymer exhibits improved conductivity compared to pure polyaniline, especially in media from weakly acidic to neutral pH. researchgate.netresearchgate.net This is a critical advantage, as the conductivity of standard polyaniline drops significantly outside of strongly acidic conditions, limiting its use in biological applications which require neutral pH. researchgate.net The enhanced performance in neutral media is attributed to a self-doping process enabled by the incorporated monomer. researchgate.net

Table 3: Electrochemical Copolymerization of this compound (ABA) and Aniline

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. researchgate.net They are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The selection of a suitable functional monomer is critical, as it must form a stable, non-covalent complex with the template molecule during the pre-polymerization stage. ethernet.edu.et While no direct studies utilizing this compound as a functional monomer for MIPs were identified in the searched literature, its chemical structure makes it a viable candidate for this role. The presence of both a hydrogen-bond-donating amino group and a benzene (B151609) ring for potential π-π stacking interactions provides functionalities capable of interacting with a wide range of template molecules.

Incorporation into Polymer Formulations for Property Enhancement

The bifunctional nature of this compound, featuring both a primary aliphatic amine and a primary aromatic amine, makes it a valuable component in polymer chemistry. Its incorporation into various polymer backbones can lead to significant enhancements in the material's thermal, mechanical, and chemical properties. The distinct reactivity of the two amine groups—the aliphatic amine being more nucleophilic and reactive than the aromatic amine—allows for controlled polymerization and specific property tailoring. This section details the strategic use of this compound and its structural analogs in the formulation of high-performance polymers such as epoxy resins, polyamides, and polyimides.

Epoxy Resin Systems

This compound can function as an effective curing agent. The more reactive aliphatic amine group can initiate the curing process at lower temperatures, while the less reactive aromatic amine may react at elevated temperatures, allowing for a staged or controlled curing profile. This dual reactivity can be advantageous in applications requiring a long pot life followed by a rapid, high-temperature cure.

Research on analogous systems demonstrates the benefits of incorporating aminomethyl functionality. For instance, the modification of diglycidyl ether of bisphenol-A (DGEBA) resins with an amine functional aniline acetaldehyde (B116499) condensate resulted in a two-phase microstructure that significantly improved the fracture toughness of the cured network. researchgate.net The dispersed phase of the modifier acts to dissipate energy and arrest crack propagation. Similarly, other cycloaliphatic diamines like 1,3-bis(aminomethyl)cyclohexane are used to formulate curing agents for low-emission epoxy products, highlighting the utility of the aminomethyl group in creating robust and environmentally considerate materials. justia.comquickcompany.in The use of such curing agents can lead to coatings with high hardness, high glass transition temperatures (Tg), and rapid curing times, even under adverse conditions. google.com

Table 1: Effect of Amine Modifiers on Epoxy Resin Properties

| Epoxy System | Modifier/Curing Agent | Key Research Finding |

| Diglycidyl ether of bisphenol-A (DGEBA) | Amine functional aniline acetaldehyde condensate (AFAAC) | The modified network showed significantly improved fracture toughness and a two-phase morphology upon curing. researchgate.net |

| General Epoxy Resin | 1-Amino-3-aminomethyl-3,5,5-trimethylcyclohexane | Enables rapid curing in cold and damp conditions, resulting in high hardness and high glass transition temperature. google.com |

| General Epoxy Resin | 1,3-Bis(aminomethyl)cyclohexane | Used in low-viscosity, low-emission curing agents that provide good surface quality and hardness. justia.comquickcompany.in |

Polyamide Formulations

Polyamides are characterized by the repeating amide linkages (–CO–NH–) in their main chain. The incorporation of this compound as a diamine monomer in reaction with dicarboxylic acids or their derivatives (like diacyl chlorides) can produce novel aromatic-aliphatic polyamides. The asymmetric structure of this compound disrupts the chain regularity and packing that would be present in polymers made from symmetric diamines like p-Xylylenediamine. This disruption can enhance solubility and processability without significantly compromising thermal stability.

The general synthesis involves a polycondensation reaction. semanticscholar.org The resulting polyamides can exhibit a combination of properties derived from both the rigid aromatic ring and the more flexible aminomethyl linkage. This can lead to materials with high strength, good thermal stability, and improved solubility in organic solvents, a desirable trait for processing. mdpi.com Research into the synthesis of advanced polyamides has shown that a wide variety of diamines can be used to create polymers with tailored properties, including enhanced conductivity when combined with nanoparticles or improved mechanical performance for use as engineering plastics. semanticscholar.orgrsc.org Catalytic dehydrogenation of diols and diamines has also emerged as a clean method for polyamide synthesis, capable of producing high molecular weight polymers from various aromatic and aliphatic monomers. nih.gov

Polyimide Formulations

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.

The use of an unsymmetrical diamine like this compound can be a strategic choice to produce soluble and processable polyimides. Fully aromatic polyimides are often intractable, but introducing non-symmetrical or flexible linkages into the polymer backbone can lower the melting point and glass transition temperature, and increase solubility by reducing chain packing and crystallinity.

Studies on copolyimides incorporating asymmetric, vicinally substituted bicyclic diamines have shown that such structures can yield materials with increased hydrolytic stability while maintaining a high level of thermomechanical characteristics. researchgate.net The introduction of these non-planar, bulky groups into the polyimide backbone disrupts the charge-transfer complex formation between chains, which is responsible for the intense color and poor solubility of many aromatic polyimides. This can lead to more transparent and easily processable films. The fundamental approach of using functional diamines to create soluble polyimides with high thermal stability is a well-established strategy in polymer science. researchgate.net

Table 2: Influence of Diamine Structure on High-Performance Polymer Properties

| Polymer Type | Diamine Monomer Type | Resulting Property Enhancement |

| Polyamide | Unsymmetrical fluorinated diamine | Enhanced solubility, reduced coloration, high transparency, and good thermal stability. mdpi.com |

| Polyimide | Asymmetric bicyclic diamine | Increased hydrolytic stability with retention of high thermomechanical properties. researchgate.net |

| Polyimide | Diamines with cardo groups (e.g., fluorene) | Improved solubility and processability while maintaining high thermal stability. researchgate.net |

常见问题

Q. What are the primary synthesis routes for 2-(Aminomethyl)aniline, and how do their yields compare?

this compound can be synthesized via:

- Reduction of 2-aminobenzonitrile : Catalytic hydrogenation or metal hydride reduction (e.g., LiAlH₄) converts the nitrile group to an amine. Yields vary depending on the reducing agent and solvent system. For example, LiAlH₄ in THF achieves >90% yield but requires careful handling due to its exothermic reactivity .

- Nucleophilic substitution : Reacting 2-bromomethylaniline with ammonia or protected amines under controlled pH (7–9) and temperature (40–60°C). This method avoids harsh reductants but may require purification via column chromatography to remove byproducts .

Methodological Tip: Monitor reaction progress using TLC (silica gel, hexane/EtOAc 3:1) and confirm product purity via NMR (δ 3.8–4.2 ppm for –CH₂NH₂ protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methylene (–CH₂NH₂) protons (δ 3.8–4.2 ppm), and amine protons (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms the –CH₂NH₂ carbon at ~45–50 ppm .

- FT-IR : Peaks at ~3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 123.1 .

Data Interpretation: Compare spectra with reference standards (e.g., aniline hydrochloride) to rule out oxidation byproducts like imines .

Advanced Research Questions

Q. How does this compound participate in peptidomimetic synthesis?

The compound serves as a bifunctional building block:

- Amine Coupling : Its primary amine reacts with carboxylic acids (e.g., Fmoc-protected amino acids) via EDC/HOBt activation to form amide bonds. Used in solid-phase peptide synthesis (SPPS) for protease inhibitors .

- Metal Coordination : The aromatic amine and methylene group can chelate transition metals (e.g., Cu²⁺), facilitating catalysis in asymmetric synthesis .

Experimental Design: Optimize coupling efficiency by adjusting pH (6–7.5) and using non-polar solvents (e.g., DMF). Monitor with Kaiser test for free amines .

Q. What are the stability challenges of this compound under varying conditions?

- Oxidative Degradation : Exposure to air or light promotes oxidation to Schiff bases. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- pH Sensitivity : Protonation of the amine group at low pH (<4) reduces nucleophilicity. Use buffered solutions (pH 7–9) for reactions requiring free amines .

Contradiction Analysis: While recommends –20°C storage, reports stability at 4°C for short-term use. Validate based on application-specific purity requirements.

Q. How can this compound be utilized in polymer functionalization?

- Conductive Polymers : Incorporate into polyaniline derivatives via oxidative polymerization (e.g., APS/HCl). The –CH₂NH₂ group enhances solubility in polar solvents, improving film formation .

- Crosslinking Agents : React with epoxides or acrylates to form thermosetting resins. Optimize crosslink density by varying stoichiometry (amine:epoxide = 1:1.5–2.0) .

Q. What are the contradictions in reported synthesis yields, and how can they be resolved?

Q. How does this compound compare to structural analogs in ligand design?

- vs. Aniline : The –CH₂NH₂ group adds conformational flexibility, improving binding to irregular enzyme pockets (e.g., NS2B-NS3 protease in West Nile virus) .

- vs. 4-(Aminomethyl)aniline : Ortho-substitution sterically hinders planarization, reducing π-stacking but enhancing solubility .

Methodological Insight: Use molecular docking simulations (AutoDock Vina) to predict binding affinities before synthesizing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。